Product packaging for L-Cystine bisamide dihydrochloride(Cat. No.:CAS No. 22671-21-2)

L-Cystine bisamide dihydrochloride

Cat. No.: B613293
CAS No.: 22671-21-2
M. Wt: 311.26
InChI Key: OYPOYMPGFACTLO-RGVONZFCSA-N
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Description

Contextualization within Amino Acid Derivative Chemistry

L-Cystine bisamide dihydrochloride (B599025) belongs to the broad class of amino acid derivatives. The parent molecule, L-cystine, is formed by the oxidation of two molecules of the semi-essential proteinogenic amino acid L-cysteine, creating a disulfide (-S-S-) bond. nih.govscbt.com This disulfide linkage is a critical structural and functional element in many proteins. nih.gov

The synthesis of L-Cystine bisamide dihydrochloride involves the chemical modification of L-cystine's carboxyl groups (-COOH) into primary amide groups (-CONH₂). The compound is isolated as a dihydrochloride salt, with the two primary amino groups (-NH₂) protonated to form ammonium (B1175870) chloride groups (-NH₃⁺Cl⁻). This derivatization alters the molecule's solubility, stability, and reactivity compared to its parent amino acid, making it suitable for specific research applications where the properties of L-cystine itself are not ideal. The creation of such derivatives is a common strategy in medicinal and biological chemistry to fine-tune molecular properties for targeted interactions. researchgate.net

Rationale for Academic Investigation of this compound

The primary motivation for the academic investigation of this compound stems from its unique chemical structure and its relationship to L-cystine and L-cysteine. Key areas of research interest include:

Redox Biology and Glutathione (B108866) Synthesis: The compound serves as a precursor for L-cysteine, which is a rate-limiting component in the cellular synthesis of glutathione, a major endogenous antioxidant. Researchers use this compound in cell culture studies to investigate redox balance, oxidative stress, and the enzymatic activity of disulfide reductases.

Cystinuria Research: Cystinuria is a genetic disorder characterized by the over-excretion of L-cystine, leading to the formation of kidney stones. nih.gov Modified L-cystine derivatives, including various L-cystine diamides, have been designed and synthesized to act as inhibitors of L-cystine crystallization. nih.govbldpharm.com Studies have explored a range of L-cystine diamides for their ability to increase the aqueous solubility of L-cystine and prevent crystal growth, offering a potential avenue for managing the condition. bldpharm.comclearsynth.com this compound is a fundamental structure in this class of potential therapeutic agents.

Historical Trajectories and Current Landscape of Research on this compound

The historical context for this compound begins with the discovery of its parent compound. L-cystine was first identified in 1810 by William Hyde Wollaston. nih.gov It was later recognized as a dimer of the monomer L-cysteine by Eugen Baumann in 1884. nih.gov For much of the 20th century, research focused on the fundamental roles of L-cysteine and L-cystine in protein structure and metabolism.

The specific synthesis and investigation of derivatives like this compound represent a more recent trajectory in amino acid chemistry. This shift has been driven by the needs of modern biomedical research, particularly in the fields of drug discovery and cellular biology. The current research landscape is characterized by its application as a specialized chemical tool. For example, recent studies (e.g., from 2018) on L-cystine diamides as potential crystallization inhibitors for cystinuria highlight the compound's contemporary relevance. bldpharm.comclearsynth.com Ongoing research utilizes this and related compounds to probe complex biological processes, such as the transport of amino acids across cell membranes and the modulation of cellular redox environments.

Data Tables

Table 1: Molecular Identity of this compound

PropertyValueSource(s)
IUPAC Name (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanamide) dihydrochloride
Molecular Formula C₆H₁₆Cl₂N₄O₂S₂ nih.gov
Molecular Weight 311.25 g/mol scbt.com
CAS Number 22671-21-2 scbt.com
Synonyms (H-L-Cys-NH₂)₂·2HCl, L-Cystine bis-amide dihydrochloride scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N4O2S2 B613293 L-Cystine bisamide dihydrochloride CAS No. 22671-21-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYMPGFACTLO-RGVONZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of L Cystine Bisamide Dihydrochloride

Established Synthetic Routes and Reaction Optimizations

The synthesis of L-Cystine bisamide dihydrochloride (B599025) and its precursors is achieved through several established routes, with ongoing efforts to optimize reaction conditions for improved yield and purity.

Amidation and Deprotection Strategies for L-Cystine Bisamide Dihydrochloride

The primary method for synthesizing this compound involves the amidation of L-cystine. A common strategy begins with Boc-protected L-cystine. nih.gov This protected precursor undergoes amidation using activated esters, such as OSu or OBt esters, which has been shown to produce better reaction yields and fewer side products. nih.gov Following the amidation step, the Boc (tert-Butoxycarbonyl) protecting groups are removed. This deprotection is typically accomplished using a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) or with 4 equivalents of 4N hydrochloric acid (HCl) in dioxane. nih.gov

An alternative route involves the direct reaction of L-cystine with ammonia (B1221849) or various amines under acidic conditions. This process leads to the formation of an intermediate amide, which is subsequently converted to the final bisamide form through further reaction with hydrochloric acid.

Influence of Reaction Conditions on Yield and Stereoselectivity in this compound Synthesis

The efficiency and stereochemical outcome of this compound synthesis are highly dependent on the specific reaction conditions employed. Key factors include temperature, pH, solvent polarity, and the stoichiometry of reactants.

For instance, maintaining controlled temperature and pH is critical to achieving the desired product. In stereoselective multicomponent reactions, such as the Ugi reaction, the temperature is optimally maintained between 20–40°C. The pH must also be carefully controlled, typically within a range of 4–6, to prevent the undesired reduction of the disulfide bond. The choice of solvent, whether aqueous or organic, also significantly impacts the reaction's success.

Novel Approaches for the Preparation of this compound

Beyond traditional methods, novel approaches such as stereoselective multicomponent reactions are being explored. The Ugi reaction, which combines amines, carbonyl compounds, and isocyanides, represents one such advanced method for synthesizing the compound. This approach allows for the construction of complex molecules in a single step, offering potential advantages in efficiency and stereoselectivity.

Design and Synthesis of this compound Analogues and Derivatives

To explore structure-activity relationships, researchers have designed and synthesized a variety of analogues and derivatives based on the this compound framework. nih.govnih.gov

Structural Modifications and Substituent Effects on L-Cystine Bisamide Frameworks

Significant research has been conducted on modifying the α-carboxylate groups of L-cystine to create a series of diamide (B1670390) derivatives. nih.gov These modifications were designed to improve upon the chemical and metabolic stability of earlier ester derivatives. nih.govnih.gov A key finding from these studies is the profound effect of Nα-methylation on the molecule's function. A series of L-cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization. nih.govnih.govresearchwithrutgers.com In stark contrast, the corresponding Nα-methylated derivatives were devoid of any inhibitory activity. nih.govnih.govresearchwithrutgers.com

Computational modeling suggests that the presence of the methyl group at the α-amino position leads to a significant decrease in the binding energy of the diamides to the L-cystine crystal surface. nih.govnih.govresearchwithrutgers.com Among the various non-methylated diamides synthesized, L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) were identified as the most potent inhibitors of L-cystine crystallization. nih.govnih.govresearchwithrutgers.com

Table 1: Selected L-Cystine Diamide Analogues and Their Activity Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov

Compound IDR Group (Amide)Nα-MethylationInhibitory Activity
2a -NH₂NoPotent Inhibitor
2g -MorpholideNoMost Potent Inhibitor
2h -N'-methylpiperazideNoMost Potent Inhibitor
3b-i VariousYesNo Inhibitory Activity

Strategies for N-Alkylation and Other Site-Specific Functionalizations

The synthesis of N-alkylated derivatives, specifically N,N'-dimethyl L-cystine diamides, required a distinct strategic approach as direct methylation of L-cystine proved unsuccessful. nih.gov The successful multi-step synthesis involved:

Reduction: L-thiazolidine-4-carboxylic acid was reduced using sodium in liquid ammonia (Na/NH₃) to yield N-methyl L-cysteine. nih.gov

Oxidation: The resulting N-methyl L-cysteine was then air-oxidized in the presence of a catalytic amount of iron (III) chloride to form the desired N,N′-dimethyl L-cystine. nih.gov

This product could then be carried forward for amidation to produce the final N,N'-dimethyl L-cystine diamide derivatives. nih.gov

Reaction Pathways and Mechanistic Investigations of L Cystine Bisamide Dihydrochloride

Redox Chemistry Involving the Disulfide Bridge of L-Cystine Bisamide Dihydrochloride (B599025)

The disulfide bond (-S-S-) is the most reactive site in the L-Cystine bisamide dihydrochloride molecule, making it a focal point for redox chemistry. This disulfide bridge can undergo both oxidation and reduction, leading to a variety of chemical species with distinct properties.

Oxidation Reactions and Resulting Chemical Species

The disulfide bond of this compound is susceptible to oxidation by various oxidizing agents. Common reagents used for this purpose include hydrogen peroxide and peracids. The oxidation process can lead to the formation of several progressively oxidized sulfur species. The primary and most common oxidation products are sulfonic acids.

The reaction proceeds through the cleavage of the disulfide bond and the subsequent oxidation of the resulting sulfur atoms. The general transformation can be represented as follows:

R-S-S-R' + [O] → R-SO₃H + R'-SO₃H

Where R and R' represent the 2-amino-2-carbamoylethyl groups of the this compound molecule. The resulting sulfonic acid products are characterized by their increased water solubility and altered chemical reactivity compared to the parent disulfide compound.

Oxidizing AgentResulting Chemical SpeciesKey Characteristics
Hydrogen Peroxide (H₂O₂)Sulfonic AcidsIncreased acidity and water solubility.
Peracids (e.g., m-CPBA)Sulfonic AcidsGenerally provides a more controlled oxidation.

Reduction Pathways and Thiol Formation from this compound

The reduction of the disulfide bridge in this compound yields two equivalents of the corresponding thiol, cysteamine (B1669678) amide. This reaction is fundamental to the compound's role as a reducing agent and its ability to participate in thiol-disulfide exchange reactions. chemimpex.comchemimpex.com

A variety of reducing agents can effect this transformation, with dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) being commonly employed in research settings. The reduction mechanism involves the nucleophilic attack of the reducing agent on the disulfide bond, leading to its cleavage and the formation of two thiol groups (-SH).

The general reaction is:

R-S-S-R' + 2 [H] → 2 R-SH

The resulting thiol is a key intermediate in various biochemical pathways and is a more potent nucleophile than the disulfide. The choice of reducing agent can be critical, with factors like pH, solvent, and potential side reactions influencing the selection. For instance, while sodium borohydride (B1222165) is a powerful reducing agent, its use in certain solvents like THF or methanol (B129727) has shown low conversion rates for similar disulfide reductions. nih.gov

Reducing AgentResulting Chemical SpeciesReaction Conditions
Dithiothreitol (DTT)Cysteamine amide (Thiol)Typically used in aqueous buffers at neutral pH.
Tris(2-carboxyethyl)phosphine (TCEP)Cysteamine amide (Thiol)Effective over a wider pH range and resistant to air oxidation.
Sodium Borohydride (NaBH₄)Cysteamine amide (Thiol)Can be used, but may have low conversion in certain solvents. nih.gov

Nucleophilic Substitution Reactions Affecting the Amide Moieties of this compound

While the disulfide bond is the primary site of redox activity, the amide moieties of this compound can also participate in chemical reactions, specifically nucleophilic substitution. These reactions typically require basic conditions to deprotonate the attacking nucleophile, making it more reactive towards the electrophilic carbonyl carbon of the amide group.

Nucleophiles such as amines and thiols can react with the amide groups, although these reactions are generally less facile than the redox chemistry at the disulfide bridge. The reaction can lead to the formation of new amide or thioamide derivatives, depending on the nature of the nucleophile.

It has been demonstrated that the two terminal amide regions are the primary sites for modification. nih.gov For instance, the synthesis of L-cystine diamides often involves the amidation of Boc-protected L-cystine using an HOBt-activated ester, followed by deprotection. nih.gov This highlights the accessibility of the amide groups to nucleophilic attack under specific synthetic conditions.

Role of this compound in Disulfide Exchange Dynamics within Chemical Systems

This compound and its reduced thiol form play a significant role in disulfide exchange dynamics. Disulfide exchange is a process where a thiol reacts with a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. This process is crucial in protein folding, where the correct pairing of cysteine residues is essential for proper protein structure and function. nih.gov

R¹-S-S-R² + R³-SH ⇌ R¹-S-S-R³ + R²-SH

This compound can act as a source of cysteamine amide upon reduction, which can then participate in disulfide exchange reactions with other disulfide-containing molecules. Conversely, the disulfide bond in this compound can itself be a target for attack by other thiols present in the system. The equilibrium of these exchange reactions is influenced by the relative concentrations of the reactants and the redox potential of the environment. nih.gov

Studies on related systems, such as peptides containing cysteine-valine-cysteine regions, have provided insights into the kinetics of these exchange reactions. nih.gov The rate constants for the formation and opening of disulfide loops are influenced by the size and steric strain of the resulting cyclic structures. nih.gov This highlights the complex interplay of factors that govern disulfide exchange dynamics, a process in which this compound can be an active participant.

Advanced Spectroscopic and Structural Analysis of L Cystine Bisamide Dihydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation of L-Cystine Bisamide Dihydrochloride (B599025)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For L-Cystine bisamide dihydrochloride, ¹H NMR and ¹³C NMR are instrumental in confirming its molecular structure.

Conformational analysis of the disulfide bridge is a key aspect of structural elucidation. The dihedral angle of the C-S-S-C bond significantly influences the chemical shifts of neighboring protons. In related compounds like L-cystine, the molecule often adopts a gauche-gauche conformation. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on through-space interactions between protons, helping to define the preferred conformation of this compound in solution. The zwitterionic character of related compounds suggests potential pH-dependent conformational changes, though the dihydrochloride salt form likely stabilizes the cationic form over a wide pH range.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching: Associated with the protonated amine (–NH₃⁺) and amide (–CONH₂) groups, typically appearing in the region of 3000-3400 cm⁻¹.

C=O stretching (Amide I): A strong band around 1650 cm⁻¹.

N-H bending (Amide II): A band around 1550 cm⁻¹.

C-N stretching: Vibrations for the C-NH₃⁺ and C-CONH₂ bonds.

S-S stretching: This vibration is often weak in the IR spectrum and can be difficult to identify, but is expected in the 400-500 cm⁻¹ region.

C-S stretching: Typically observed in the 600-700 cm⁻¹ range. In a related compound, L-cysteine hydrochloride monohydrate, a shift in the C-S stretching frequency was noted upon doping. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds, making it complementary to IR spectroscopy.

S-S stretching: The disulfide bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum in the 400-500 cm⁻¹ region. vub.be This is a key band for confirming the integrity of the disulfide bridge.

C-S stretching: Also observable in the Raman spectrum.

Studies on similar molecules like L-cystine and L-cysteine have utilized both IR and Raman spectroscopy to assign vibrational modes and understand intermolecular interactions. vub.beresearchgate.netnih.gov For instance, in L-cysteine, the S-H stretching vibration is a key feature that is absent in L-cystine and its derivatives due to the formation of the disulfide bond. vub.be

Table of Expected Vibrational Frequencies for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
–NH₃⁺ / –CONH₂N-H Stretch3000 - 3400
–CONH₂C=O Stretch (Amide I)~1650
–CONH₂N-H Bend (Amide II)~1550
C-NStretch1150 - 850 core.ac.uk
C-SStretch600 - 700
S-SStretch400 - 500

Mass Spectrometry for Molecular Identification and Fragmentation Analysis of this compound and its Derivatives (e.g., HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

Molecular Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₆H₁₆Cl₂N₄O₂S₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of each element. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, and has been used to confirm the molecular ion peak of this compound at m/z 311.25.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The fragmentation patterns provide valuable structural information. For this compound, key fragmentation pathways would likely involve:

Cleavage of the disulfide bond: This is a characteristic fragmentation for disulfide-containing compounds and would result in two identical fragments corresponding to the cysteine amide moiety.

Loss of ammonia (B1221849) (NH₃) from the amide or amine groups.

Loss of water (H₂O) .

Cleavage of the C-C and C-N bonds in the amino acid backbone.

In studies of L-cysteine metabolism, mass spectrometry has been used to trace the fate of isotopically labeled cysteine and identify various metabolites, including L-cystine. nih.gov This highlights the power of MS in studying the biochemical pathways involving these compounds.

X-ray Diffraction and Crystallography for Solid-State Structure Determination of this compound

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystallographic studies on the related compound, L-cystine dihydrochloride, have shown that it crystallizes in the monoclinic system with the space group C2. researchgate.netprimescholars.com For this compound, crystallographic analysis reveals it also crystallizes in the monoclinic system with the space group C2. The unit cell parameters have been determined as a = 7.42 Å, b = 17.69 Å, c = 5.35 Å, and β = 94.3°. The structure adopts a gauche-gauche conformation around the disulfide bond.

Table of Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a (Å)7.42
b (Å)17.69
c (Å)5.35
α (°)90
β (°)94.3
γ (°)90
Unit Cell Volume (ų)707.68

Polymorphism and Crystal Packing Analysis of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, can have significant implications for its physical and chemical properties. While no specific studies on the polymorphism of this compound were found, the study of polymorphs in related molecules like L-cysteine is an active area of research. researchgate.net Different polymorphs would exhibit different crystal packing arrangements, which in turn would affect their stability, solubility, and other properties. The crystal structure of this compound features a helical arrangement along the c-axis. This packing is stabilized by intermolecular interactions.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystals

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The protonated amine groups (–NH₃⁺) and the amide groups (–CONH₂) are excellent hydrogen bond donors, while the oxygen atoms of the amide groups and the chloride ions act as hydrogen bond acceptors.

Time-Resolved X-ray Absorption Near-Edge Structure (XANES) for Investigating Disulfide Bridge Dynamics in this compound

Time-resolved X-ray Absorption Near-Edge Structure (XANES) is a sophisticated technique used to probe the electronic structure and local coordination environment of a specific element with high temporal resolution. For this compound, sulfur K-edge XANES can be employed to investigate the dynamics of the disulfide bridge, particularly upon external stimuli such as UV irradiation.

Recent femtosecond X-ray absorption spectroscopy studies on L-cystine in aqueous solution have provided detailed insights into the photochemistry of the disulfide bond. chemrxiv.orgresearchgate.netnih.gov These studies have shown that UV irradiation leads to the homolytic cleavage of the S-S bond, forming thiyl radicals as the primary photoproduct. chemrxiv.orgresearchgate.netnih.gov This is followed by ultrafast geminate recombination with a high quantum yield. chemrxiv.orgresearchgate.netnih.gov A secondary product, the perthiyl radical, is also formed. chemrxiv.orgresearchgate.netnih.gov

Applying time-resolved XANES to this compound could reveal similar dynamics. By monitoring the changes in the sulfur K-edge absorption spectrum as a function of time after photoexcitation, it would be possible to track the formation and decay of transient species like thiyl radicals and to understand the mechanism of disulfide bond cleavage and reformation. This information is crucial for understanding the photostability of such compounds and their behavior in biological systems where they might be exposed to UV radiation.

Computational Chemistry and Molecular Modeling of L Cystine Bisamide Dihydrochloride Systems

Computational chemistry and molecular modeling provide powerful tools for understanding the behavior of L-Cystine bisamide dihydrochloride (B599025) at an atomic level. These methods offer insights into the molecule's electronic properties, conformational dynamics, and interactions with other molecules and surfaces, which are critical for its application in various scientific fields.

Supramolecular Self Assembly and Nanostructure Formation with L Cystine Bisamide Dihydrochloride

Design Principles for Self-Assembling Systems Incorporating L-Cystine Bisamide Dihydrochloride (B599025)

The design of self-assembling systems based on the L-Cystine bisamide dihydrochloride framework is guided by the intended function and environment. Two primary strategies have emerged: modifying the molecule to interact with and control existing self-assembly processes, and engineering it to form novel nanostructures in solution.

A significant area of research involves designing L-cystine diamide (B1670390) derivatives as "molecular imposters" to inhibit the crystallization of L-cystine. nih.govrutgers.edu This is particularly relevant in the context of cystinuria, a genetic disorder leading to high concentrations of L-cystine in urine and the formation of kidney stones. rutgers.edu The design principle here is to create a molecule that is structurally similar to L-cystine, allowing it to bind to the growing crystal surface, but with modifications that disrupt the regular packing of the crystal lattice, thereby inhibiting further growth. nih.govnih.gov Key structural requirements for these inhibitors include the presence of the central disulfide bond and free alpha-amino groups, which are crucial for effective interaction with the L-cystine crystal surface. rutgers.edu

A second design principle involves the addition of long hydrophobic chains to the L-cystine diamide core to create amphiphilic molecules known as gemini (B1671429) surfactants. mdpi.com In these constructs, the L-cystine derivative can act as a polar head group or a spacer connecting two hydrophobic tails and two hydrophilic heads. mdpi.comnih.gov This design intentionally introduces amphiphilicity, a primary driver for self-assembly in aqueous environments. The molecule is engineered to have distinct regions with different affinities for the solvent, leading to spontaneous organization that minimizes unfavorable interactions, typically resulting in the formation of micelles or vesicles. mdpi.com The nature of the spacer group (rigidity and length) and the length of the hydrophobic tails are critical design parameters that can be tuned to control the resulting aggregate structures.

Formation of Ordered Structures and Nanomaterials from this compound

The self-assembly of this compound itself is most clearly observed in its highly ordered crystalline state. Research has shown that L-cystine dihydrochloride (LCDHCL) can be grown from aqueous solutions via slow evaporation to form well-defined single crystals. primescholars.com X-ray diffraction analysis revealed that these crystals belong to the monoclinic system with the space group C2, demonstrating a precise, repeating three-dimensional arrangement of the molecules. primescholars.com This crystalline form represents a fundamental, thermodynamically stable self-assembled state for the compound.

More complex and varied nanostructures are formed by the engineered derivatives of this compound.

Micelles and Vesicles: Gemini surfactants derived from L-cystine, which possess two hydrophobic tails and two hydrophilic head groups, readily self-assemble in water. mdpi.com Depending on the molecular geometry, including the length of the hydrophobic tails and the nature of the spacer, these surfactants can form various aggregates such as spherical micelles, bilayers, and vesicles. mdpi.com These structures have potential applications in drug delivery, as they can encapsulate therapeutic agents.

Adsorbed Crystalline Layers: In the context of crystallization inhibition, L-cystine diamide derivatives form ordered, two-dimensional structures on the surface of L-cystine crystals. Atomic Force Microscopy (AFM) has shown that these inhibitor molecules adsorb onto the crystal, particularly on the fastest-growing faces, effectively slowing or stopping further crystallization. nih.govacs.org

Nanoparticle Stabilization: Gemini surfactants based on cysteine have been successfully used as stabilizers in the synthesis of metallic nanoparticles, such as those made of gold and silver. The surfactant molecules form a self-assembled layer around the metal surface, preventing aggregation and controlling the size and stability of the nanoparticles. mdpi.com

Intermolecular Forces Driving Supramolecular Organization of this compound

The organization of this compound and its derivatives into ordered structures is governed by a combination of non-covalent intermolecular forces. The balance and interplay of these forces dictate the final architecture of the assembly.

In the crystalline state of L-cystine and its simple diamide salts, the primary driving forces are strong, directional hydrogen bonds and ionic interactions. nih.gov Theoretical studies on L-cystine crystals have quantified the significant strength of the hydrogen-bonding networks. nih.gov For this compound, these interactions include:

Hydrogen Bonding: The amide groups (–CONH₂) and the protonated α-amino groups (–NH₃⁺) act as hydrogen bond donors, forming strong bonds with the chloride ions (Cl⁻) and the oxygen atoms of neighboring amide or carboxyl groups. nih.gov These networks are fundamental to the stability of the crystal lattice.

Ionic Interactions: The positively charged ammonium (B1175870) groups (–NH₃⁺) form strong electrostatic interactions with the negatively charged chloride counter-ions, contributing significantly to the cohesion of the crystal.

For the more complex derivatives that self-assemble in solution, other forces become dominant:

Hydrophobic Interactions: In the formation of micelles and vesicles from cystine-derived gemini surfactants, the hydrophobic effect is the primary driving force. The hydrophobic alkyl chains are driven out of the aqueous environment to aggregate together, minimizing their contact with water molecules. mdpi.com

Electrostatic Interactions: For cationic gemini surfactants, electrostatic repulsion between the positively charged head groups influences the geometry and spacing of the molecules within the aggregate. These forces are modulated by the presence of counter-ions in the solution. mdpi.com

Influence of Environmental Parameters on Self-Assembly Processes of this compound

The self-assembly processes of this compound and its derivatives are highly sensitive to environmental conditions. Variations in these parameters can alter the balance of intermolecular forces, leading to different assembled structures or the disassembly of existing ones.

pH: The pH of the solution is a critical parameter due to the presence of ionizable amino groups. In this compound, the α-amino groups are protonated due to the dihydrochloride salt form. However, changes in the bulk pH can affect this protonation state. Studies on other peptide and amino acid-based self-assembling systems show that pH can dramatically alter the net charge on the molecules, influencing electrostatic repulsion or attraction and thereby dictating the resulting morphology. beilstein-journals.orgrsc.org For example, a change in pH can trigger transitions between nanoparticle, tape-like, and twisted-ribbon structures by altering the electrostatic repulsion between charged amino acid residues. beilstein-journals.org For cysteine-functionalized silver nanoparticles, aggregation increases at lower pH values (pH < 7) due to interactions between the protonated amino groups and deprotonated carboxylate groups, which can lead to cross-linking. nih.gov

Concentration: As with all self-assembling systems, concentration plays a crucial role. For amphiphilic derivatives like gemini surfactants, self-assembly into micelles occurs only above a specific concentration known as the critical micelle concentration (CMC). nih.gov Below this value, the molecules exist primarily as solvated monomers.

Temperature: Temperature affects the thermodynamics of self-assembly. For amphiphilic systems, it can influence the CMC and the solubility of the surfactant molecules. In studies of related cysteine crystals, temperature has been shown to cause phase transitions by altering the strength and nature of hydrogen bonds and inducing motion in the molecule's side chains. nih.gov

Ionic Strength: The presence and concentration of electrolytes in the solution can significantly impact the self-assembly of charged derivatives like cationic gemini surfactants. The added ions can screen the electrostatic repulsion between the charged head groups, which typically lowers the CMC and can promote a transition to different aggregate shapes.

Mechanistic Investigations of L Cystine Crystallization Inhibition by L Cystine Bisamide Dihydrochloride

Effects of L-Cystine Bisamide Dihydrochloride (B599025) on the Metastable Supersaturation Range of L-Cystine

A key measure of an inhibitor's effectiveness is its ability to increase the metastable supersaturation range of a solute. In this range, the concentration of the solute is higher than its equilibrium solubility, yet crystallization is kinetically hindered. L-cystine diamide (B1670390) derivatives have proven to be highly effective at expanding this range for L-cystine. nih.govnih.gov

In controlled experiments, supersaturated solutions of L-cystine were incubated with various concentrations of inhibitor compounds. After a set period, the concentration of L-cystine remaining in the solution was measured. In the absence of an inhibitor, the L-cystine concentration decreases as it crystallizes out of the solution, approaching its equilibrium solubility. nih.gov However, in the presence of L-cystine diamides, the L-cystine concentration remains significantly elevated, demonstrating an effective inhibition of crystallization. nih.gov

Studies have quantified this effect, showing certain derivatives to be substantially more potent than earlier-generation inhibitors like L-cystine dimethyl ester (CDME). For example, L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) were found to be approximately seven and twenty-four times more effective than CDME, respectively, at maintaining a high concentration of L-cystine in a supersaturated state. nih.govnih.gov This expansion of the metastable zone is a direct consequence of the inhibition of crystal growth kinetics, as observed with AFM, preventing the system from readily precipitating the excess solute. nih.gov

Table 1: Relative Efficacy of L-Cystine Crystallization Inhibitors

Compound Relative Efficacy vs. CDME
L-Cystine Dimethyl Ester (CDME) 1x
L-Cystine Bismorpholide 7x
L-Cystine bis(N′-methylpiperazide) 24x

Data sourced from studies measuring the increase in the metastable supersaturation range of L-cystine. nih.govnih.gov

Molecular Interactions of L-Cystine Bisamide Dihydrochloride at Crystal Interfaces

The inhibitory action of this compound derivatives is rooted in their specific molecular interactions with the surfaces of growing L-cystine crystals. The structural similarity between the inhibitor molecules and L-cystine itself is believed to be key to this interaction. The inhibitors act as "tailored" or "designer" molecules that recognize and bind to specific sites on the crystal lattice. researchgate.net

Computational modeling and structure-activity relationship studies have shed light on the critical features of the inhibitor molecule required for this binding. researchgate.net The presence of two free α-amino groups is considered essential for inhibitory activity. nih.govnih.gov It is hypothesized that these protonated amine groups, along with the amide functionalities, participate in hydrogen-bonding and electrostatic interactions with the carboxylate groups of the L-cystine molecules exposed at the crystal surface. N-methylation of these crucial amino groups has been shown to significantly decrease the binding affinity to the crystal surface, thereby reducing inhibitory potency. researchgate.net

Structure-Activity Relationship Studies for Inhibition Efficacy of this compound Derivatives

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory efficacy of L-cystine diamides. These studies have systematically modified the structure of the parent compound and evaluated the impact on its ability to inhibit L-cystine crystallization, typically measured by the half-maximal effective concentration (EC₅₀). nih.govresearchgate.net

These investigations have established several key principles for potent inhibitory activity:

Intact Disulfide Bond: The central disulfide bond is essential for optimal activity, as it maintains the correct spatial relationship between the two halves of the molecule, mimicking the L-cystine structure. nih.govnih.govresearchgate.net

Free α-Amino Groups: As mentioned, the α-amino groups must remain unsubstituted to preserve inhibitory function. nih.govnih.govresearchgate.net

Terminal Amide Modifications: The two terminal amide groups are the primary sites for modification to improve properties like potency and stability. The nature of the substituent on the amide nitrogen significantly influences efficacy. nih.govnih.govresearchgate.net

Presence of a Basic Amine: A critical finding is that incorporating another basic amine group, positioned two to three atoms away from the amide nitrogen, leads to a substantial increase in inhibitory potency. nih.govnih.gov

The SAR studies have led to the development of highly potent inhibitors. By replacing the simple ester groups of earlier inhibitors with various cyclic or linear diamine structures at the terminal amide positions, researchers have synthesized compounds with EC₅₀ values in the nanomolar range, representing a significant improvement in potency. nih.govnyu.edu

Table 2: Structure-Activity Relationship of L-Cystine Diamide Derivatives

Compound ID R Group (Terminal Amide Substituent) EC₅₀ (nM) Relative Potency vs. LH708
L-CDME -O-CH₃ 2621 0.02
LH708 N-Methylpiperazine 42.8 1.00
LH1729 N,N-Dimethyl-1,2-ethanediamine 32.0 1.34
LH1752 4-Methyl-1,4-diazepan-1-yl 36.5 1.17
LH1753 1,8-Diazaspiro[4.5]decan-8-yl 25.1 1.70

EC₅₀ refers to the inhibitor concentration required to achieve 50% of the maximal apparent aqueous solubility of L-cystine. Data is compiled from multiple research sources. nih.govnyu.edu

Role of L Cystine Bisamide Dihydrochloride in Advanced Synthetic Methodologies and Material Science

Precursor in Complex Organic Synthesis and Chemical Transformations

L-Cystine bisamide dihydrochloride (B599025) serves as a valuable precursor in the synthesis of more complex molecules. Its inherent structure, containing a reactive disulfide bond, provides a strategic starting point for a variety of chemical transformations.

The synthesis of L-Cystine bisamide dihydrochloride itself can be achieved through the reaction of L-cystine with ammonia (B1221849) or other amines under acidic conditions. This process typically involves the formation of an intermediate amide, which is then converted to the bisamide form with the addition of hydrochloric acid. Careful control of temperature and pH is crucial to ensure the desired product is obtained in high yield and purity.

Once synthesized, the disulfide bond within this compound can be strategically cleaved or modified. This allows for the introduction of new functional groups and the construction of intricate molecular architectures. For instance, reduction of the disulfide bond yields two molecules of a cysteine amide derivative, each with a free thiol group. These thiol groups are highly reactive and can participate in a range of subsequent reactions, including Michael additions and nucleophilic substitutions, which are fundamental transformations in organic synthesis. This reactivity makes this compound a useful intermediate in the production of various organic compounds.

Furthermore, the amide groups of the molecule can also be involved in chemical transformations, although they are generally less reactive than the disulfide bond. Under specific conditions, these amides can be hydrolyzed or undergo other modifications, further expanding the synthetic utility of the compound. The stereochemistry of the molecule, derived from the naturally occurring L-cysteine, is often preserved throughout these transformations, making it a valuable chiral building block for the synthesis of enantiomerically pure compounds.

Building Block for Peptide and Polymer Architectures

The unique bifunctional nature of this compound, with its two reactive amine groups and the centrally located disulfide bond, makes it an attractive building block for the construction of novel peptide and polymer architectures.

In peptide synthesis, the amine groups of this compound can be coupled with amino acids or peptide fragments to create larger, more complex peptide chains. The disulfide bond can serve as a key structural element, introducing a covalent linkage that can be used to create cyclic peptides or to link two separate peptide chains together. This ability to form stable, well-defined structures is crucial for the development of peptidomimetics and other bioactive molecules.

In the realm of polymer science, this compound is utilized in the synthesis of degradable polymers, which are of significant interest for biomedical applications such as tissue engineering and drug delivery. researchgate.net The disulfide bond within the polymer backbone provides a point of cleavage under specific physiological conditions, such as the reductive environment found inside cells. This allows for the controlled degradation of the polymer and the release of encapsulated therapeutic agents. For example, polymers incorporating L-cystine derivatives have been shown to self-assemble into nanoparticles that can encapsulate anticancer drugs and release them in response to the high glutathione (B108866) concentrations characteristic of tumor cells. nih.gov

The synthesis of such polymers can be achieved through various polymerization techniques. For instance, ring-opening polymerization of N-carboxyanhydrides derived from cysteine has been used to create well-defined polypeptides. nih.gov Additionally, polycondensation reactions involving L-cystine derivatives and other monomers can lead to the formation of polyesters and polyamides with tailored properties. researchgate.net The resulting polymers often exhibit interesting self-assembly behavior, forming structures such as micelles and nanogels. nih.gov

Development of Specialized Analytical Probes and Reagents utilizing this compound

The reactivity of the disulfide bond in this compound has been harnessed for the development of specialized analytical probes and reagents. These tools are designed to detect and quantify specific analytes or to study biological processes involving redox chemistry.

One key application is in the design of fluorescent probes for the detection of thiols, such as glutathione, which is a major antioxidant in cells. These probes often consist of a fluorophore linked to a moiety that can react with thiols via a disulfide exchange reaction. When the probe encounters a thiol-containing molecule, the disulfide bond is cleaved, leading to a change in the fluorescence properties of the probe, such as an increase in fluorescence intensity or a shift in the emission wavelength. This allows for the sensitive and selective detection of thiols in biological samples.

Furthermore, this compound and its derivatives can be used to develop reagents for modifying proteins and other biomolecules. For example, by attaching a reporter molecule, such as a biotin (B1667282) tag or a fluorescent dye, to the L-cystine derivative, it is possible to selectively label cysteine residues in proteins. This is a powerful technique for studying protein structure and function, as well as for identifying and isolating specific proteins from complex mixtures.

The development of such analytical tools relies on the predictable and well-understood chemistry of the disulfide bond. The ability to fine-tune the reactivity of the disulfide bond by modifying the structure of the L-cystine derivative allows for the creation of probes and reagents with specific properties tailored to the desired application.

Future Directions and Emerging Research Avenues for L Cystine Bisamide Dihydrochloride

Exploration of Novel Synthetic Pathways for L-Cystine Bisamide Dihydrochloride (B599025) Analogues

While L-Cystine bisamide dihydrochloride itself has defined applications, the synthesis of its analogues is a burgeoning field of research, aimed at fine-tuning its properties for specific functions. Current synthetic routes primarily involve the amidation of L-cystine under acidic conditions. Future explorations are moving towards more sophisticated and controlled synthetic strategies to generate a diverse library of analogues with tailored functionalities.

One promising approach is the use of stereoselective multicomponent reactions, such as the Ugi reaction, which allows for the combination of multiple starting materials in a single step to create complex molecules with high efficiency. Another key area of development is the synthesis of L-cystine diamides with various N-substituted groups. For instance, research has demonstrated the synthesis of a series of L-cystine diamides by first protecting L-cystine with a tert-butoxycarbonyl (Boc) group, followed by amidation using activated esters (OSu or OBt esters), and finally deprotection. nih.gov This multi-step process allows for the introduction of a wide range of amine functionalities, leading to analogues like L-cystine bismorpholide and L-cystine bis(N'-methylpiperazide). nih.gov

Furthermore, studies into Nα-methylation of L-cystine diamides have revealed the critical role of the primary amine in molecular interactions, as methylated derivatives showed significantly reduced activity in certain applications. nih.govnih.gov This highlights the importance of precise structural control in synthetic design. Researchers are also investigating other cystine analogues, such as N,N'-diacetyl-l-cystine (DAC) and its dimethylester (DACDM), to modulate properties like solubility and interaction with biological systems. nih.govdtu.dk

Synthetic StrategyDescriptionExample AnaloguesKey Findings
Direct Amidation Reaction of L-cystine with amines under acidic conditions to form bisamides. This compoundA foundational method for producing the parent compound.
Activated Ester Amidation A multi-step sequence involving Boc-protection of L-cystine, amidation with an activated ester, and subsequent deprotection. nih.govL-cystine bismorpholide (CDMOR), L-cystine bis(N'-methylpiperazide) (CDNMP)Offers better reaction yields and fewer side products, allowing for a wide range of functional groups to be introduced. nih.govnih.gov
Nα-Methylation Targeted methylation of the α-amine groups of L-cystine diamides. nih.govN,N'-dimethyl L-cystine diamidesResulted in derivatives without inhibitory activity for L-cystine crystallization, demonstrating the importance of the primary amine for function. nih.gov
Acylation Introduction of acetyl groups to the amine functionalities. nih.govN,N'-diacetyl-l-cystine (DAC), N,N'-diacetyl-l-cystine dimethylester (DACDM)These analogues show potential in reducing oxidative stress and controlling product quality in cell culture media. nih.govdtu.dk

Advanced Characterization Techniques for Dynamic this compound Systems

The disulfide bond in this compound allows for its participation in dynamic covalent chemistry, making it an ideal building block for responsive materials like hydrogels. researchgate.net The future of this research lies in employing advanced characterization techniques to understand and control the dynamic behavior of these systems in real-time and at multiple scales.

The mechanical properties of materials derived from this compound, such as viscoelasticity and dynamic stiffness, are crucial for applications in areas like tissue engineering. nih.govmdpi.com Advanced rheological techniques are used to probe these properties, providing insight into how the material responds to stress and strain over time. These techniques can characterize stress relaxation, which is indicative of the dynamic nature of the crosslinks within a hydrogel network. mdpi.com

At the micro and nanoscales, Atomic Force Microscopy (AFM) has proven to be a powerful tool. In situ AFM can be used to observe crystal growth and the effect of L-cystine bisamide analogues as inhibitors in real-time. nih.gov This provides direct evidence of how these molecules interact with surfaces and alter material formation processes at a molecular level.

Other important characterization methods include:

Spectroscopic Techniques: Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of functional groups, while fluorescence spectroscopy can be used to probe the local environment and interactions of the molecules. primescholars.com

X-ray Diffraction (XRD): Single-crystal XRD is essential for determining the precise three-dimensional structure and packing of the crystalline forms of the compound and its analogues. primescholars.com

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine the thermal stability of the materials. primescholars.com

For dynamic hydrogel systems, characterization extends to their stimuli-responsive and self-healing properties. Techniques that monitor changes in swelling, mechanical strength, and structure in response to stimuli like pH, temperature, or reducing agents are critical for developing smart materials. researchgate.net

Predictive Modeling for Directed Material Design using this compound

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. nih.gov By simulating molecular interactions and predicting material properties, researchers can screen potential analogues and synthetic pathways before committing to extensive laboratory work.

A significant application of predictive modeling in this area is in understanding structure-activity relationships. For example, computational modeling was successfully used to explain why Nα-methylation of L-cystine diamides nullified their ability to inhibit L-cystine crystallization. nih.govnih.gov By calculating the binding energies of the diamide (B1670390) analogues to the L-cystine crystal surface, researchers demonstrated that methylation significantly weakened this interaction. nih.gov These calculations, often employing force fields like COMPASS within simulation software, provide quantitative insights that guide molecular design. nih.gov

Future research will likely leverage more advanced computational methods, including:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound in solution or within a polymer matrix, revealing conformational changes and interaction dynamics over time.

Quantum Mechanics (QM) Calculations: To accurately model reaction mechanisms for novel synthetic pathways and to understand the electronic properties of the molecule and its analogues.

Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models based on existing experimental data. These models could rapidly screen vast virtual libraries of potential analogues to identify candidates with desired properties, such as specific binding affinities or mechanical characteristics. nih.gov

Modeling TechniqueApplication in this compound ResearchPotential Future Use
Molecular Mechanics (MM) Calculating binding energies of L-cystine diamide analogues to crystal surfaces to explain experimental observations. nih.govnih.govHigh-throughput screening of virtual compound libraries for binding affinity to various targets.
Molecular Dynamics (MD) Not yet widely reported for this specific compound.Simulating the self-assembly of hydrogels, predicting their mechanical properties, and studying their response to stimuli.
Quantum Mechanics (QM) Not yet widely reported for this specific compound.Elucidating reaction pathways for novel syntheses and calculating spectroscopic properties for comparison with experimental data.
Machine Learning (ML) Not yet widely reported for this specific compound.Developing quantitative structure-property relationship (QSPR) models to predict material properties based on molecular structure alone. nih.gov

Integration of this compound in Hybrid Material Systems

The integration of this compound and its analogues into hybrid and composite materials is a promising avenue for creating multifunctional systems with enhanced properties. The inherent functionalities of the molecule—the dynamic disulfide bond, the charged amine groups, and the hydrogen-bonding amide groups—make it an excellent component for creating complex architectures.

A major area of focus is the development of advanced hydrogels. By incorporating this compound as a crosslinker in polymer networks (e.g., with dextran (B179266) or polyethylene (B3416737) glycol), it is possible to create hydrogels with dynamic covalent bonds. mdpi.com These materials can exhibit properties such as self-healing, injectability, and stimuli-responsiveness (e.g., degradation in the presence of reducing agents like glutathione), which are highly desirable for biomedical applications. researchgate.net

Beyond polymeric systems, there is potential for creating organic-inorganic hybrid materials. For instance, the related amino acid L-cysteine has been used to control the morphology of lead sulfide (B99878) (PbS) nanostructures. acs.org Similarly, the functional groups on this compound could be used to direct the assembly of nanoparticles or to functionalize their surfaces, creating novel composites with tailored optical, electronic, or catalytic properties.

Future research directions in hybrid materials include:

Functional Polymer Conjugates: Covalently attaching this compound to polymers to create materials for applications like drug delivery or biosensing.

Layer-by-Layer Assembly: Using the charged nature of the molecule to build up multilayer thin films with precise control over their composition and architecture.

Metal-Organic Frameworks (MOFs): Exploring the use of this compound or its analogues as ligands for the construction of porous, crystalline MOFs with potential applications in gas storage and separation.

By exploring these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of advanced materials.

Q & A

Q. What are the established synthetic routes for L-Cystine bisamide dihydrochloride, and how do reaction conditions influence yield and purity?

this compound is synthesized via stereoselective multicomponent reactions, such as the Ugi reaction, which involves combining amines, carbonyl compounds, and isocyanides. Reaction conditions, including solvent polarity (e.g., aqueous vs. organic), temperature (optimized between 20–40°C), and stoichiometric ratios of reactants, critically impact yield and purity. For instance, excess ammonium chloride can drive amidation, while controlled pH (4–6) prevents disulfide bond reduction. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

Purity is assessed using reversed-phase HPLC with UV detection at 214 nm (C18 column, 0.1% TFA in water/acetonitrile gradient). Structural confirmation employs 1^1H and 13^13C NMR to verify amine and amide proton environments (δ 3.1–3.3 ppm for CH2_2S and δ 7.8–8.2 ppm for amide NH). Elemental analysis (C, H, N, S, Cl) should match theoretical values within ±0.3%. Mass spectrometry (ESI-MS) further confirms the molecular ion peak at m/z 311.25 .

Q. What are the primary biochemical applications of this compound in research?

It is widely used as a disulfide-bridged precursor for glutathione synthesis in cell culture, enhancing redox balance studies. It also serves as a substrate for investigating enzymatic disulfide reductase activity and as a cytoprotective agent in oxidative stress models (e.g., H2_2O2_2-induced apoptosis). In fungal media, it acts as a sulfur source for mycotoxin biosynthesis pathways .

Advanced Research Questions

Q. How do metal ions like Cu2+^{2+}2+ influence the crystal structure and stability of this compound?

Cu2+^{2+} doping alters crystal lattice parameters (e.g., space group shifts from C2 to P21_1) by coordinating with chloride ions and water molecules, as shown by ESR spectroscopy. Ligand field analysis reveals two distinct Cu2+^{2+} sites: Cu2+^{2+}(A) forms a distorted octahedron with Cl^- and H2_2O ligands (g_{\parallel} = 2.343, A_{\parallel} = 127 G), while Cu2+^{2+}(B) adopts a square-planar geometry. Such doping destabilizes the crystal, leading to air-sensitive decomposition .

Q. What strategies resolve contradictions in crystallographic data between polymorphs of this compound?

Comparative X-ray diffraction (XRD) and Rietveld refinement differentiate polymorphs (e.g., anhydrous vs. dihydrate forms). For example, the dihydrate (P21_1/n, a = 5.882 Å, b = 13.182 Å) exhibits a 90.77° β-angle, distinct from the anhydrous C2 form. Synchrotron XRD at low temperatures (100 K) minimizes thermal motion artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S–S vs. H-bonding) .

Q. How can researchers optimize experimental conditions to study disulfide bridge dynamics using spectroscopic methods?

Raman spectroscopy (514 nm excitation) tracks S–S stretching modes (510–525 cm1^{-1}) under redox conditions (e.g., glutathione titration). Time-resolved X-ray absorption near-edge structure (XANES) at the sulfur K-edge (2472 eV) monitors disulfide bond cleavage kinetics. For in-cell studies, confocal microscopy with thiol-specific fluorophores (e.g., monobromobimane) quantifies intracellular reduction rates .

Q. What methodologies are used to investigate the Nrf2 activation pathway mediated by this compound?

Mechanistic studies employ siRNA knockdown of Nrf2 in HEK293T cells, followed by Western blotting (anti-Nrf2 and anti-Keap1 antibodies) and qPCR for downstream targets (e.g., HO-1, NQO1). Luciferase reporter assays using ARE (antioxidant response element)-driven constructs quantify transcriptional activation. ROS scavenging is measured via DCFH-DA fluorescence in H2_2O2_2-treated models .

Q. How can GC-FID be adapted for quantifying this compound degradation products in environmental samples?

Derivatize samples with BSTFA (+1% TMCS) to convert amines and thiols to volatile trimethylsilyl derivatives. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min). Quantify cysteamine (retention time: 8.2 min) and bisamide fragments (e.g., m/z 152 for methylpropanoate) via FID response factors calibrated against spiked soil extracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.